(3-Ethoxy-4-methoxyphenyl)methanamine (CAS 108439-67-4) is a highly specialized, primary benzylamine characterized by its 3-ethoxy-4-methoxy substitution pattern. Functioning as a critical building block in advanced organic synthesis, it is predominantly procured for the development of targeted therapeutics, including PDE4, P2X7, and cGMP-phosphodiesterase inhibitors. As a free base liquid with a boiling point of approximately 279.8 °C, it offers excellent solubility in standard organic solvents (e.g., 1,4-dioxane, dichloromethane) and demonstrates high reactivity in amide coupling and nucleophilic substitution workflows. Its precise substitution pattern provides a distinct lipophilic and steric profile that is essential for optimizing the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs) [1].
In procurement and process chemistry, substituting (3-Ethoxy-4-methoxyphenyl)methanamine with closely related analogs, such as 3,4-dimethoxybenzylamine (veratrylamine) or 4-methoxybenzylamine, fundamentally alters the target's structure-activity relationship (SAR) and physicochemical properties. The 3-ethoxy group is not merely a structural variation; it is a critical pharmacophoric element that specifically anchors into the hydrophobic pockets of target enzymes (such as phosphodiesterases) and receptors (like P2X7). Replacing the ethoxy moiety with a methoxy group typically results in a measurable drop in target binding affinity and a reduction in membrane permeability due to altered lipophilicity (logP). Furthermore, in multi-step syntheses, the specific steric hindrance provided by the 3-ethoxy group can influence the regioselectivity and yield of subsequent N-alkylation or amidation reactions, meaning generic analogs cannot serve as drop-in replacements without requiring complete route re-optimization [1].
In the synthesis of advanced pyridazinone-based P2X7 receptor inhibitors, (3-Ethoxy-4-methoxyphenyl)methanamine demonstrates high processability as a nucleophile. When reacted with ethyl 2-(4,5-dibromo-6-oxopyridazin-1(6H)-yl)acetate in a 1,4-dioxane/water mixture at 100 °C, the amine successfully undergoes substitution to yield the critical intermediate. Subsequent transformations utilizing this specific 3-ethoxy-4-methoxybenzyl scaffold routinely achieve downstream yields exceeding 90% (e.g., 92% in related acetamide formations), outperforming bulkier alkoxy analogs that suffer from steric hindrance during the initial coupling phase [1].
| Evidence Dimension | Downstream coupling yield |
| Target Compound Data | >90% yield in secondary transformations |
| Comparator Or Baseline | Bulkier 3-propoxy/isopropoxy analogs (<70% yield due to steric hindrance) |
| Quantified Difference | >20% higher yield retention in multi-step sequences |
| Conditions | 1,4-dioxane/water, triethylamine, 100 °C |
High coupling efficiency reduces the need for excess equivalents of expensive proprietary intermediates, directly lowering the cost of goods in API manufacturing.
The 3-ethoxy-4-methoxy substitution pattern is a privileged scaffold for phosphodiesterase (PDE) inhibition. Compared to the baseline 3,4-dimethoxybenzylamine (veratrylamine), the presence of the 3-ethoxy group in (3-Ethoxy-4-methoxyphenyl)methanamine increases the calculated logP by approximately 0.4 to 0.5 units. This specific increase in lipophilicity and the extended steric reach of the ethyl group allow the molecule to optimally fill the hydrophobic pocket of PDE enzymes and related targets like cGMP-phosphodiesterase. Substitution with 3,4-dimethoxybenzylamine results in suboptimal hydrophobic interactions, leading to a significant drop in downstream API potency [1].
| Evidence Dimension | Lipophilicity contribution (ΔlogP) and pocket fit |
| Target Compound Data | Optimal hydrophobic anchoring (ΔlogP +0.4-0.5) |
| Comparator Or Baseline | 3,4-dimethoxybenzylamine (suboptimal hydrophobic interaction) |
| Quantified Difference | 0.4-0.5 logP unit increase |
| Conditions | SAR optimization for phosphodiesterase hydrophobic binding pockets |
Procuring the exact 3-ethoxy-4-methoxy building block is mandatory for maintaining the required binding affinity and pharmacokinetic profile in PDE-targeted drug discovery programs.
In synthetic routes requiring the 3-ethoxy-4-methoxybenzyl framework, starting with the pre-formed primary amine (3-Ethoxy-4-methoxyphenyl)methanamine bypasses the multi-step reduction of 3-ethoxy-4-methoxybenzonitrile. Direct procurement of the amine eliminates the need for hazardous reducing agents (like LiAlH4 or high-pressure hydrogenation) in the primary facility, streamlining the workflow and avoiding the 10-15% yield loss typically associated with the in-house reduction of the nitrile precursor and subsequent purification steps [1].
| Evidence Dimension | Synthetic step reduction and yield retention |
| Target Compound Data | 0 in-house reduction steps (direct use) |
| Comparator Or Baseline | 3-ethoxy-4-methoxybenzonitrile (requires reduction, ~10-15% yield loss) |
| Quantified Difference | Elimination of 1 synthetic step and 10-15% yield recovery |
| Conditions | Industrial scale-up of benzylamine derivatives |
Purchasing the pre-reduced primary amine accelerates synthetic timelines and eliminates the safety and regulatory overhead associated with handling bulk reducing agents.
Ideal for nucleophilic substitution onto halogenated pyridazinone cores, where the 3-ethoxy-4-methoxybenzyl group provides the necessary pharmacophoric interactions for treating inflammatory and immunological diseases [1].
The preferred building block for synthesizing anthranilic acid derivatives and other scaffolds targeting cGMP-phosphodiesterase or PDE4, where the 3-ethoxy group is critical for hydrophobic pocket binding [2].
Utilized as a primary amine in combinatorial amide coupling and reductive amination arrays, where its specific logP contribution enhances the blood-brain barrier permeability of the resulting compound libraries compared to standard dimethoxy analogs [2].
Corrosive;Irritant